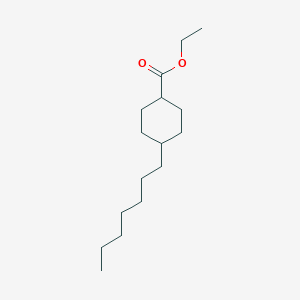
Ethyl 4-heptylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-heptylcyclohexane-1-carboxylate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound consists of a cyclohexane ring substituted with an ethyl ester group at the first carbon and a heptyl group at the fourth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-heptylcyclohexane-1-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of 4-heptylcyclohexane-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-heptylcyclohexane-1-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: 4-heptylcyclohexane-1-carboxylic acid and ethanol.
Reduction: 4-heptylcyclohexane-1-methanol.
Transesterification: A different ester and ethanol, depending on the alcohol used.
Scientific Research Applications
Ethyl 4-heptylcyclohexane-1-carboxylate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 4-heptylcyclohexane-1-carboxylate primarily involves its hydrolysis to release the active carboxylic acid and ethanol. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which are enzymes that catalyze the cleavage of ester bonds. The released carboxylic acid can then interact with various molecular targets and pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Ethyl 4-heptylcyclohexane-1-carboxylate can be compared to other esters with similar structures:
Ethyl cyclohexane-1-carboxylate: Lacks the heptyl group, making it less hydrophobic.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group, affecting its reactivity and solubility.
Butyl 4-heptylcyclohexane-1-carboxylate: Contains a butyl ester group, which may influence its odor and physical properties.
The uniqueness of this compound lies in its specific combination of the ethyl ester group and the heptyl substituent, which can impact its chemical behavior and applications.
Properties
CAS No. |
74225-19-7 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
ethyl 4-heptylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-4-2/h14-15H,3-13H2,1-2H3 |
InChI Key |
AFDFFIXKBVDEIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


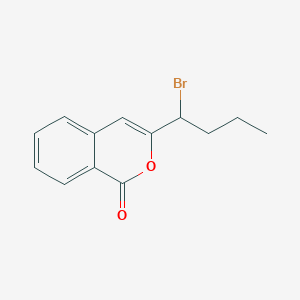
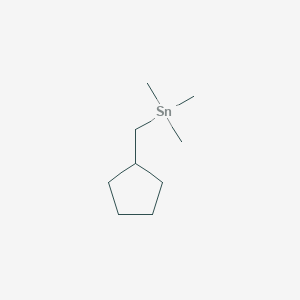
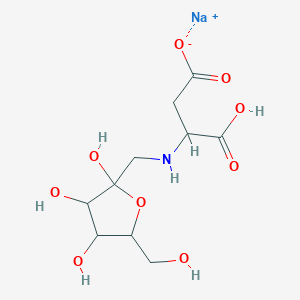
![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)

![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
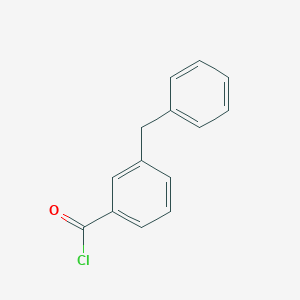
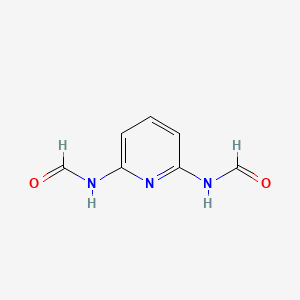
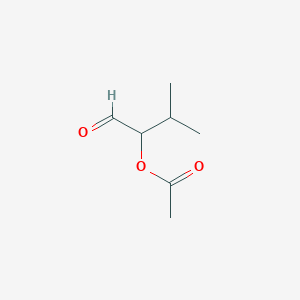
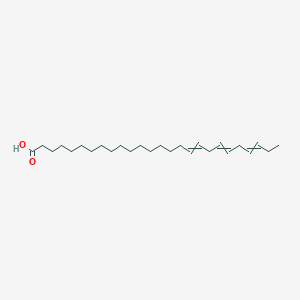
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)


